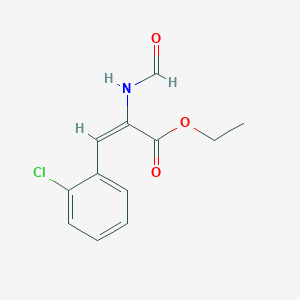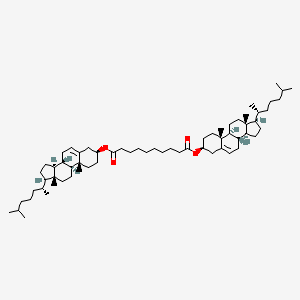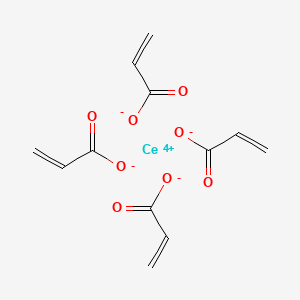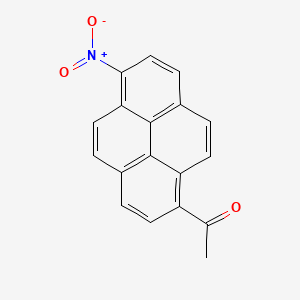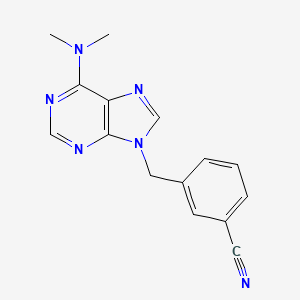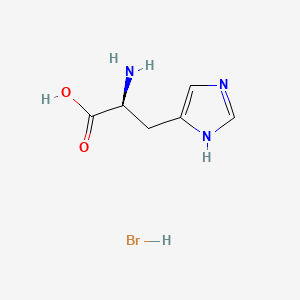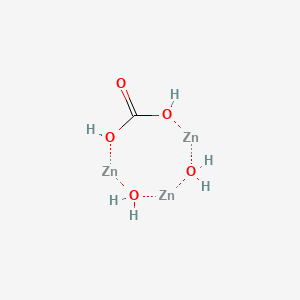
(Carbonato(2-))dioxotrizinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Carbonato(2-))dioxotrizinc typically involves the reaction of zinc salts with carbonate sources under controlled conditions. One common method involves the reaction of zinc nitrate with sodium carbonate in an aqueous solution, followed by filtration and drying to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
(Carbonato(2-))dioxotrizinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zinc oxide and carbon dioxide.
Reduction: Reduction reactions can convert this compound to elemental zinc and other by-products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation reactions typically yield zinc oxide, while reduction reactions produce elemental zinc .
Scientific Research Applications
(Carbonato(2-))dioxotrizinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of various zinc-containing compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of zinc supplementation and treatment of zinc deficiency.
Mechanism of Action
The mechanism of action of (Carbonato(2-))dioxotrizinc involves its interaction with molecular targets and pathways in biological systems. Zinc ions released from the compound can bind to various enzymes and proteins, modulating their activity and function. This interaction plays a crucial role in processes such as enzyme catalysis, gene expression, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Zinc Carbonate: Similar to (Carbonato(2-))dioxotrizinc, zinc carbonate is used in various applications, including as a precursor for zinc oxide production.
Zinc Oxide: A widely used compound with applications in medicine, cosmetics, and materials science.
Zinc Acetate: Another zinc-containing compound with applications in dietary supplements and chemical synthesis.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other zinc compounds.
Properties
CAS No. |
37368-62-0 |
|---|---|
Molecular Formula |
CH6O5Zn3 |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
carbonic acid;zinc;dihydrate |
InChI |
InChI=1S/CH2O3.2H2O.3Zn/c2-1(3)4;;;;;/h(H2,2,3,4);2*1H2;;; |
InChI Key |
JVHWCXBJQABNGJ-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(O)O.O.O.[Zn].[Zn].[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)
